molecular formula C9H7NS B7806336 CID 264034

CID 264034

Cat. No. B7806336
M. Wt: 161.23 g/mol
InChI Key: IOYIDSMWPLNHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 264034 is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 264034 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 264034 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 264034 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, sodium borohydride, acetic anhydride, acetic acid, sodium bicarbonate, wate

Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are then reacted with methylamine to form the corresponding amides., Step 4: The amides are reduced using sodium borohydride to form the corresponding amines., Step 5: The two amines are then reacted with acetic anhydride to form the corresponding N-acetyl derivatives., Step 6: The two N-acetyl derivatives are then reacted with sodium hydroxide to form the corresponding salts., Step 7: The two salts are then combined and treated with acetic acid and sodium bicarbonate to form CID 264034.

properties

IUPAC Name

isoquinoline-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYIDSMWPLNHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 264034

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